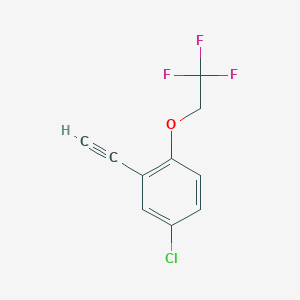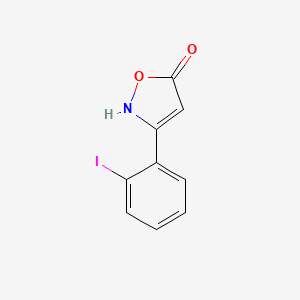
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32220400 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest to researchers and professionals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220400 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary, but they generally follow standard organic synthesis protocols.
Industrial Production Methods
In an industrial setting, the production of MFCD32220400 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Industrial production methods also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32220400 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32220400 include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from the reactions of MFCD32220400 depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
MFCD32220400 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create new compounds and materials with desired properties.
Biology: The compound is used in biochemical assays and studies to understand biological processes and interactions at the molecular level.
Medicine: MFCD32220400 is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of MFCD32220400 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MFCD32220400 can be compared with other similar compounds, such as:
Modafinil: A wakefulness-promoting agent with a similar structure but different pharmacological effects.
Flmodafinil: An analog of modafinil with enhanced potency and selectivity.
Adrafinil: A prodrug of modafinil that is metabolized into the active compound in the body.
Uniqueness
What sets MFCD32220400 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it suitable for a wide range of applications, from basic research to industrial production, highlighting its significance in the scientific community.
Eigenschaften
Molekularformel |
C16H11F9N2O3S |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C16H11F9N2O3S/c17-13(18,19)9-27(31(29,30)12-2-1-7-26-8-12)11-5-3-10(4-6-11)14(28,15(20,21)22)16(23,24)25/h1-8,28H,9H2 |
InChI-Schlüssel |
SKHAYIWUJUGYQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)



![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)






